Silicon tetraiodide Silicon tetraiodide City Chemical manufactures high purity Silicon Tetraiodide, CAS 13465-84-4 in bulk quantity. Silicon Tetraiodide is used to grow thin films of Silicon (Si) by Chemical Vapor Deposition (CVD). As a crystalline structure it is light and colorless. When melted it appears as a yellow liquid. Silicon Tetraiodide is a tetrahedral molecule with Si-I bond lengths of 2.432 A. SiI4 is a precursor to silicon amides of the formula (Si(NR2)4 (R=alkyl). SiI4 is currently being used in manufacturing, etching of Silicon in microelectronics.

Brand Name: Vulcanchem
CAS No.: 13465-84-4
VCID: VC20985512
InChI: InChI=1S/I4Si/c1-5(2,3)4
SMILES: [Si](I)(I)(I)I
Molecular Formula: SiI4
I4Si
Molecular Weight: 535.703 g/mol

Silicon tetraiodide

CAS No.: 13465-84-4

Cat. No.: VC20985512

Molecular Formula: SiI4
I4Si

Molecular Weight: 535.703 g/mol

* For research use only. Not for human or veterinary use.

Silicon tetraiodide - 13465-84-4

Specification

CAS No. 13465-84-4
Molecular Formula SiI4
I4Si
Molecular Weight 535.703 g/mol
IUPAC Name tetraiodosilane
Standard InChI InChI=1S/I4Si/c1-5(2,3)4
Standard InChI Key CFTHARXEQHJSEH-UHFFFAOYSA-N
SMILES [Si](I)(I)(I)I
Canonical SMILES [Si](I)(I)(I)I

Introduction

Chemical Properties and Structure

Silicon tetraiodide (SiI4) is characterized by a tetrahedral molecular structure with Si-I bond lengths of 2.432(5) Å . This colorless, crystalline compound appears white in solid form, while transforming into a yellow liquid when melted . Also known as silicon(IV) iodide or tetraiodo silane, SiI4 belongs to the family of silicon tetrahalides .

The fundamental physical and chemical properties of silicon tetraiodide are summarized in the following table:

PropertyValue
Molecular FormulaSiI4
Molecular Weight535.7034 Da
AppearanceWhite crystalline solid
Melting Point120.5°C (249°F, 394 K)
Boiling Point287.4°C (549°F, 561 K)
Density4.198 g/cm³
Element CompositionIodine (94.76%), Silicon (5.24%)
Storage RequirementsDry, well-ventilated area
SensitivityLight, air, and moisture
IncompatibilitiesMagnesium, zinc, ammonia, aluminum

Silicon tetraiodide's tetrahedral geometry is consistent with sp³ hybridization of the central silicon atom, creating a symmetrical arrangement of the four iodine atoms . This structure contributes to its physical properties and reactivity patterns, particularly its sensitivity to moisture.

Comparative Analysis with Other Silicon Tetrahalides

When compared to other silicon tetrahalides, SiI4 exhibits distinct physical properties that correlate with the size and electronegativity of the halogen atoms. The following table illustrates these relationships :

CompoundBoiling Point (°C)Melting Point (°C)Si-X Bond Length (Å)Si-X Bond Energy (kJ/mol)
SiH4-111.9-185>0.74384
SiF4-90.3-95.01.55582
SiCl456.8-68.82.02391
SiBr4155.05.02.20310
SiI4290.0155.02.43234

This comparison reveals important trends: as the halogen atom size increases from fluorine to iodine, both the bond length increases and bond energy decreases . Similarly, both melting and boiling points increase with increasing halogen atomic mass, reflecting the greater intermolecular forces between larger molecules.

Synthesis Methods

Several methodologies have been developed for the synthesis of silicon tetraiodide, ranging from traditional laboratory preparations to advanced industrial production processes.

Traditional Synthesis Approaches

The classical synthesis of silicon tetraiodide involves the direct reaction between elemental silicon and iodine :

Si + 2I₂ → SiI₄

An alternative production method involves passing iodine vapor and carbon dioxide over strongly-heated silicon, with the product condensing in the cold portion of the apparatus. Purification is subsequently achieved by shaking with mercury and carbon bisulfide, resulting in an octahedral crystallization structure .

Silicon tetraiodide can also be produced through the reaction of silicon or silicon carbide with iodine when heated to approximately 200°C . For more specialized laboratory applications, the reaction of silane with iodine vapor at 130-150°C produces a series of iodosilanes, including SiH₃I (iodosilane), SiH₂I₂ (diiodosilane), SiHI₃ (triiodosilane), and SiI₄ (silicon tetraiodide) .

Industrial Scale Production

Recent advancements in industrial production have focused on scalable technologies for manufacturing high volumes of silicon tetraiodide. One innovative approach has been the transition from powder to granular form, eliminating the grinding process that poses risks of hydrolyzation and contamination from mill consumables .

This new methodology employs stable, continuous synthesis using custom-made ovens that maintain temperatures up to 1000°C with ±0.1°C accuracy across different temperature phases. The process features a fully-automated granulation phase utilizing high-purity argon, resulting in production capabilities of up to 10kg/day with potential for horizontal scaling .

Thermochemical Properties

The thermodynamic characteristics of silicon tetraiodide have been well-documented through experimental and theoretical studies.

Gas Phase Thermochemistry

Silicon tetraiodide exhibits the following thermochemical properties in the gas phase :

Thermodynamic ParameterValueUnits
Standard Enthalpy of Formation (ΔfH° gas)-110.46kJ/mol
Standard Entropy (S° gas, 1 bar)416.43J/mol·K

Heat Capacity

The heat capacity of silicon tetraiodide in the gas phase can be calculated using the Shomate Equation with the following parameters (valid from 700K to 6000K) :

ParameterValue
A107.5727
B0.440291
C-0.119460
D0.010203
E-0.640830
F-144.6986
G542.8782
H-110.4580

These thermodynamic parameters are essential for understanding the behavior of silicon tetraiodide in various chemical processes and reactions.

Applications in Technology

Silicon tetraiodide has found significant applications in several technological fields, particularly in the semiconductor and microelectronics industries.

Chemical Vapor Deposition

Silicon tetraiodide is utilized to grow thin films of silicon through Chemical Vapor Deposition (CVD) . This application leverages the compound's relatively low thermal stability and convenient decomposition properties to produce high-purity silicon films.

Precursor to Silicon Amides

SiI₄ serves as a precursor to silicon amides with the formula Si(NR₂)₄, where R represents alkyl groups . These silicon amides have applications in various chemical synthesis processes and materials science.

Silicon Purification

An innovative application of silicon tetraiodide involves purification and deposition of silicon through an iodide disproportionation reaction. This process initially reacts iodine with metallurgical-grade silicon to create silicon tetraiodide and impurity iodide byproducts in a cold-wall reactor system . This method provides a pathway to produce high-purity silicon for electronic applications.

Chemical Reactivity

Silicon tetraiodide exhibits characteristic reactivity patterns that influence its handling, storage, and applications.

Sensitivity to Environmental Conditions

Silicon tetraiodide reacts quickly with water and moisture in air , making it necessary to handle the compound under controlled conditions. This high reactivity with moisture is a key consideration in both laboratory and industrial settings.

Reactions with Other Compounds

The compound is known to be incompatible with several materials, including magnesium, zinc, ammonia, and aluminum . When the SiI₄ vapor burns, it produces a distinctive red flame , which is characteristic of iodine-containing compounds.

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